molecular formula C17H26N4O B6723535 N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723535
M. Wt: 302.4 g/mol
InChI Key: HBOQLJQKHSQXIR-UHFFFAOYSA-N
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Description

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-13-10-18-8-6-16(13)21-9-3-4-14(12-21)11-20-17(22)15-5-2-7-19-15/h6,8,10,14-15,19H,2-5,7,9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQLJQKHSQXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCCC(C2)CNC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine-2-carboxamide core, followed by the introduction of the piperidine and pyridine rings through a series of coupling reactions. Common reagents used in these steps include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(3-pyridinyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(4-methylpyridin-3-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[[1-(3-methylpyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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